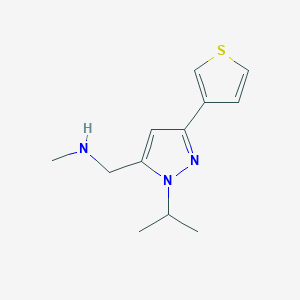
1-(1-isopropyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)-N-methylmethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Isopropyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)-N-methylmethanamine is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a thiophene ring, a pyrazole ring, and an isopropyl group
準備方法
The synthesis of 1-(1-isopropyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)-N-methylmethanamine typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the pyrazole ring, followed by the introduction of the thiophene ring and the isopropyl group. The final step involves the methylation of the amine group.
-
Synthetic Routes and Reaction Conditions
Step 1: Synthesis of the pyrazole ring through cyclization reactions involving hydrazines and 1,3-diketones.
Step 2: Introduction of the thiophene ring via cross-coupling reactions such as Suzuki or Stille coupling.
Step 3: Alkylation to introduce the isopropyl group.
Step 4: Methylation of the amine group using methylating agents like methyl iodide.
-
Industrial Production Methods
- Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
化学反応の分析
1-(1-Isopropyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)-N-methylmethanamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
-
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrazole ring, potentially leading to the formation of dihydropyrazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the methylamine group.
-
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
-
Major Products
- Oxidation products include sulfoxides and sulfones.
- Reduction products include dihydropyrazole derivatives.
- Substitution products vary depending on the nucleophile used.
科学的研究の応用
1-(1-Isopropyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)-N-methylmethanamine has a wide range of applications in scientific research:
-
Chemistry
- Used as a building block for the synthesis of more complex molecules.
- Employed in the study of reaction mechanisms and kinetics.
-
Biology
- Investigated for its potential as a bioactive molecule.
- Studied for its interactions with biological macromolecules like proteins and nucleic acids.
-
Medicine
- Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
- Used in drug discovery and development as a lead compound.
-
Industry
- Utilized in the development of new materials with specific properties.
- Applied in the synthesis of specialty chemicals and intermediates.
作用機序
The mechanism of action of 1-(1-isopropyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)-N-methylmethanamine involves its interaction with specific molecular targets and pathways:
-
Molecular Targets
- The compound may target enzymes or receptors involved in various biological processes.
- Potential targets include kinases, proteases, and G-protein coupled receptors (GPCRs).
-
Pathways Involved
- The compound may modulate signaling pathways such as the MAPK/ERK pathway or the NF-κB pathway.
- It may also influence metabolic pathways and gene expression.
類似化合物との比較
1-(1-Isopropyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)-N-methylmethanamine can be compared with other similar compounds to highlight its uniqueness:
-
Similar Compounds
1-Isopropyl-3-(2-methyl-2-(thiophen-3-yl)propyl)urea: Similar in structure but differs in the presence of a urea group instead of a pyrazole ring.
1-Isopropyl-3-(thiophen-3-yl)-1H-pyrazol-5-amine: Lacks the N-methylmethanamine group, leading to different chemical properties and reactivity.
-
Uniqueness
- The presence of both the thiophene and pyrazole rings, along with the isopropyl and N-methylmethanamine groups, gives the compound unique chemical and biological properties.
- Its specific structure allows for diverse chemical reactions and potential applications in various fields.
特性
分子式 |
C12H17N3S |
|---|---|
分子量 |
235.35 g/mol |
IUPAC名 |
N-methyl-1-(2-propan-2-yl-5-thiophen-3-ylpyrazol-3-yl)methanamine |
InChI |
InChI=1S/C12H17N3S/c1-9(2)15-11(7-13-3)6-12(14-15)10-4-5-16-8-10/h4-6,8-9,13H,7H2,1-3H3 |
InChIキー |
XTCRHUPAVXJLNL-UHFFFAOYSA-N |
正規SMILES |
CC(C)N1C(=CC(=N1)C2=CSC=C2)CNC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















